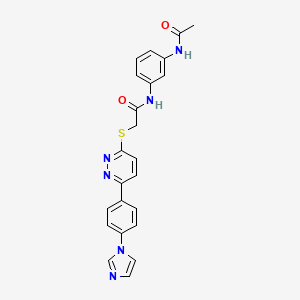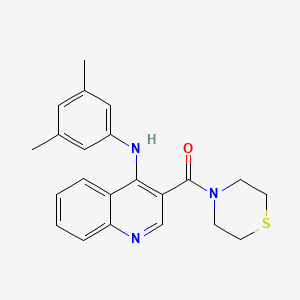
(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves acylation reactions . For instance, acylation of 5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}-3-[(3,5-dimethylphenyl)amino]tropone leads to 3-[aryl(acetyl)amino]tropone . The presence of the second arylamino group in position 4 of the quinoline ring of tropone suggested the possibility of deeper acylation leading to diacetyl derivative .Molecular Structure Analysis
The structure of the compound was established by single crystal X-ray diffraction . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The compound “(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” has a molecular formula of C22H23N3OS and a molecular weight of 377.51. Further physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Antitumor Activity
Tropolone derivatives have demonstrated promising antitumor effects. Researchers have observed their ability to inhibit tumor cell growth and induce apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a potential candidate for cancer therapy .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Tropolone derivatives, including our compound of interest, exhibit anti-inflammatory activity. By modulating inflammatory pathways, they could contribute to the development of novel anti-inflammatory drugs .
Antibacterial Potential
Tropolone derivatives have shown antibacterial activity against various pathogens. Researchers have explored their efficacy against Gram-positive and Gram-negative bacteria. The compound’s mechanism of action likely involves disrupting bacterial membranes or interfering with essential cellular processes .
Metal Chelation and Coordination Chemistry
The presence of sulfur (from the thiomorpholino group) in our compound suggests potential metal-binding properties. Tropolone derivatives can act as ligands, forming stable complexes with transition metals. These complexes find applications in catalysis, drug delivery, and materials science .
Photophysical Properties
Tropolone derivatives often exhibit interesting photophysical behavior. Their absorption and emission spectra can vary based on the substituents. Researchers study these properties for applications in sensors, imaging, and optoelectronic devices .
Computational Chemistry and Molecular Dynamics
Understanding the conformational dynamics of tropolone derivatives is essential. Computational methods, such as molecular dynamics simulations, help explore their flexibility, stability, and interactions. Such insights aid in drug design and optimization .
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activities. Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
特性
IUPAC Name |
[4-(3,5-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-7-9-27-10-8-25/h3-6,11-14H,7-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXMFGYNRDMRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2663218.png)
![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)
![6-Pyridin-4-yl-2-(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2663220.png)
![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)
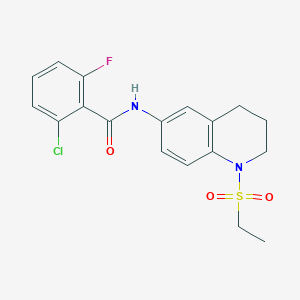
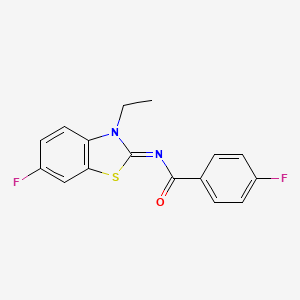
![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)
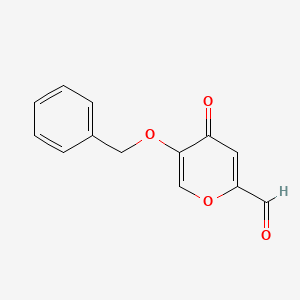
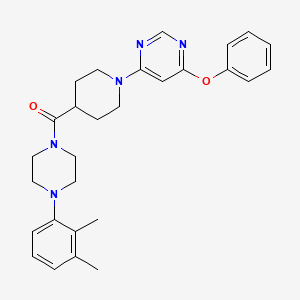

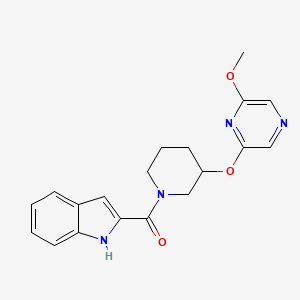
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)
